molecular formula C24H26N2O6S-2 B141455 Aprophit CAS No. 130746-91-7

Aprophit

Cat. No.: B141455
CAS No.: 130746-91-7
M. Wt: 470.5 g/mol
InChI Key: AGMGQDOWYGYXDR-UHFFFAOYSA-N
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Description

Aprophit is a specialized muscarinic antagonist recognized for its irreversible action, functioning as a covalent ligand that selectively acylates muscarinic receptor proteins . This mechanism of irreversibly binding to the receptor makes it a valuable tool in pharmacological research for probing the structure and function of muscarinic acetylcholine receptors. By permanently occupying the receptor site, this compound helps researchers investigate receptor density, distribution, and the long-term biochemical consequences of receptor blockade in experimental settings. Studies utilizing this compound have contributed to the fundamental understanding of receptor biology, aiding in the characterization of different muscarinic receptor subtypes . It is important for researchers to note that the primary scientific literature describing this compound's application is from 1990, and consulting recent publications is recommended to contextualize its use with modern research practices .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

130746-91-7

Molecular Formula

C24H26N2O6S-2

Molecular Weight

470.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalate

InChI

InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6)/p-2

InChI Key

AGMGQDOWYGYXDR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-]

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-]

Synonyms

aprophit

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Aprophit

Precursor Synthesis: Derivation from Aprophen Analogues

Aprophit is synthesized as a derivative of the known muscarinic antagonist, Aprophen nih.gov. Aprophen, also identified as Aprofene, has the chemical formula C21H27NO2 and a PubChem CID of 71128 nih.govmedkoo.comnih.gov. It is chemically known as 2-Diethylaminoethyl 2,2-diphenylpropionate medkoo.com. Aprophen itself can be obtained through synthesis medkoo.com. The derivation of this compound from Aprophen analogues suggests that the Aprophen molecular scaffold serves as the foundational structure onto which further chemical modifications are performed to yield this compound. While detailed synthetic routes for all Aprophen analogues are varied, the core structure provides the necessary framework for subsequent functionalization google.com.

Isothiocyanato Functionalization: Design and Synthetic Pathways

A key step in the synthesis of this compound is the introduction of the isothiocyanato group (-N=C=S) onto the Aprophen structure nih.gov. This compound is described as an isothiocyanato-derivative, and its chemical name includes "4-isothiocyanato-alpha-methyl-alpha-phenyl-" indicating the position of this functional group on one of the phenyl rings of the Aprophen core ontosight.ai. The incorporation of the isothiocyanato function is a deliberate design element, likely aimed at conferring specific reactivity upon the molecule, such as the ability to form covalent bonds with biological targets ontosight.ai.

While the specific, step-by-step synthetic pathway for the isothiocyanato functionalization of the Aprophen analogue to yield this compound is not extensively detailed in the available information, the process would generally involve chemical reactions known to introduce the -N=C=S group onto an aromatic ring system. Common methods for synthesizing aryl isothiocyanates include the reaction of an amine with thiophosgene (B130339) or through the reaction of a dithiocarbamate (B8719985) with a dehydrating agent. Given that the isothiocyanato group is located on the phenyl ring ontosight.ai, the synthesis would likely involve a functionalization of the aromatic system of the Aprophen precursor. The design centers on site-specific modification to achieve the desired chemical structure of this compound nih.govontosight.ai.

Analytical Approaches for Structural Confirmation of the Compound

Structural confirmation of synthesized chemical compounds like this compound is critical to verify that the intended product has been obtained. Although the specific analytical data for this compound's structural confirmation are not explicitly detailed in the provided snippets, standard spectroscopic and analytical techniques are typically employed in chemical research for this purpose. These methods provide crucial information about the compound's molecular structure, purity, and identity.

Common analytical approaches for structural confirmation in organic chemistry include:

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which helps in piecing together the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule, such as the characteristic absorption band for the isothiocyanato group ontosight.ai.

Elemental Analysis (EA): Provides the percentage composition of elements in the compound, which can be compared to the calculated values for the proposed structure.

These analytical techniques, applied in combination, allow researchers to unequivocally confirm the structure of synthesized this compound, ensuring its identity and purity for further investigation.

Research findings indicate that this compound exhibits specific biological activity as a consequence of its structure. For instance, studies have shown its binding affinity to muscarinic receptors. The displacement of [³H]N-methylscopolamine binding from rat cerebral cortex by this compound was characterized by a Ki value of 3.1 x 10⁻⁷ M nih.gov. For comparison, Aprophen has been reported with a Ki value of 5.5 nM for the muscarinic acetylcholine (B1216132) receptor M5 nus.edu.sg.

CompoundTargetKi (Binding Affinity)Reference
This compoundMuscarinic Receptors3.1 x 10⁻⁷ M nih.gov
AprophenMuscarinic acetylcholine receptor M55.5 nM nus.edu.sg

Molecular and Cellular Mechanisms of Aprophit Interaction

Irreversible Ligand-Receptor Binding Dynamics

The irreversible nature of Aprophit binding is a key feature distinguishing it from many other muscarinic antagonists. This characteristic allows for sustained receptor blockade and is particularly useful in studying receptor turnover and dynamics.

Quantitative Receptor Binding Analysis: Displacement of Radioligands (e.g., [3H]N-methylscopolamine)

Quantitative receptor binding studies are crucial for characterizing the affinity and interaction of ligands with their target receptors. This compound's binding to muscarinic receptors has been evaluated using radioligand displacement assays, specifically utilizing [3H]N-methylscopolamine ([3H]NMS) as the radiolabeled ligand nih.gov.

[3H]N-methylscopolamine is a commonly used radioligand in muscarinic receptor binding studies due to its high affinity for these receptors nih.govnih.gov. Displacement experiments involve incubating receptor preparations with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand, such as this compound revvity.combmglabtech.com. The reduction in bound radioligand as the concentration of the competing ligand increases provides data to determine the affinity of the unlabeled ligand for the receptor.

In studies using rat cerebral cortex, this compound displaced [3H]N-methylscopolamine binding with a reported Ki value of 3.1 x 10-7 M nih.gov. This indicates the concentration of this compound required to inhibit 50% of the specific binding of [3H]N-methylscopolamine under the experimental conditions. The inhibition observed was concentration-dependent, a hallmark of specific receptor binding interactions nih.gov.

Data from a representative displacement experiment might be presented as follows:

This compound Concentration (M)Specific [3H]NMS Binding (% of Control)
0100
1 x 10-8~95
1 x 10-7~70
3.1 x 10-7~50
1 x 10-6~20
1 x 10-5~5

Assessment of Binding Permanence via Washout Studies

The irreversible nature of this compound binding is experimentally confirmed through washout studies. These experiments involve incubating the receptor preparation with this compound, followed by extensive washing steps to remove any reversibly bound ligand nih.gov. If the binding is irreversible, a significant portion of the ligand will remain bound to the receptor despite repeated washing.

Studies with this compound demonstrated that the inhibition of [3H]N-methylscopolamine binding could not be reversed by extensive washing nih.gov. This finding is consistent with this compound forming a stable, presumably covalent, bond with the muscarinic receptor protein, thus preventing its dissociation. This permanence of binding distinguishes this compound from reversible antagonists, which readily dissociate from the receptor upon removal of the ligand from the surrounding medium.

Receptor Selectivity and Subtype Profile Elucidation

Understanding the selectivity of a ligand for different receptor subtypes is critical for defining its pharmacological profile. This compound has been investigated for its selectivity towards muscarinic receptor subtypes.

Muscarinic Receptor Affinity and Antagonism Spectrum

Muscarinic acetylcholine (B1216132) receptors (mAChRs) constitute a family of five subtypes (M1-M5), which are G protein-coupled receptors mediating the effects of acetylcholine guidetopharmacology.org. These subtypes exhibit different tissue distributions and mediate diverse physiological responses guidetopharmacology.org.

This compound functions as a muscarinic antagonist nih.gov. While the initial research highlighted its irreversible binding to muscarinic receptors in general, further studies would typically involve assessing its affinity across the different muscarinic receptor subtypes (M1, M2, M3, M4, M5) to determine its selectivity profile. Although the provided search results confirm this compound as a muscarinic antagonist and detail its irreversible binding, specific data on its differential affinity for each of the five muscarinic receptor subtypes were not extensively provided. However, the irreversible nature suggests it could potentially label or block specific subtypes depending on the experimental conditions and the presence of other ligands.

Muscarinic antagonists can be non-selective, binding to all subtypes with similar affinity (like atropine), or selective for particular subtypes (like pirenzepine (B46924) for M1) guidetopharmacology.orgmdpi.com. The isothiocyanate functional group in this compound is known for its reactivity and ability to form covalent bonds ontosight.ai. This suggests that the irreversible binding is likely due to the formation of an acyl linkage with a nucleophilic residue on the receptor protein nih.gov.

Differentiation from Competitive and Reversible Antagonists

This compound's mechanism of action fundamentally differs from that of competitive and reversible antagonists. Competitive antagonists bind reversibly to the same site as the endogenous agonist (acetylcholine) and can be overcome by increasing the concentration of the agonist wikipedia.org. Reversible antagonists, while they may bind to the orthosteric or an allosteric site, also eventually dissociate from the receptor mdpi.com.

In contrast, this compound, as an irreversible antagonist, forms a stable, long-lasting association with the receptor. This means that its effects cannot be reversed simply by increasing the concentration of acetylcholine or other reversible agonists/antagonists nih.gov. The irreversible binding leads to a persistent blockade of receptor function, effectively reducing the total number of functional receptors available for activation nih.gov. This characteristic makes this compound a valuable tool for quantifying receptor density and studying receptor turnover, as the labeled receptors are essentially removed from the pool of active receptors.

Functional Consequences of Muscarinic Receptor Acylation

The acylation of muscarinic receptors by this compound leads to a direct and sustained inhibition of their function. By forming a covalent bond, this compound physically blocks the receptor or induces a conformational change that renders it inactive, preventing acetylcholine or other agonists from binding and eliciting a downstream signaling response.

Studies have shown that this compound inhibited the acetylcholine-stimulated release of catecholamines from isolated, perfused guinea pig adrenal glands in a concentration-dependent manner nih.gov. This inhibition was not reversed by washing, further supporting the irreversible nature of its functional blockade nih.gov. This functional consequence aligns with the understanding of irreversible antagonists, which reduce the maximum response achievable by an agonist by decreasing the number of available receptors nih.gov.

The selective acylation of muscarinic receptor proteins by this compound suggests that the isothiocyanate group specifically reacts with certain amino acid residues within or near the ligand-binding site or in a region that allosterically affects receptor function upon covalent modification nih.govguidetopharmacology.org. This targeted acylation provides a mechanism for specifically labeling and inactivating muscarinic receptors within a complex biological system nih.gov.

Modulation of Neurotransmitter Release (e.g., Acetylcholine-Stimulated Catecholamine Secretion from Adrenal Glands)

This compound's primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors rsc.org. Acetylcholine, an endogenous neurotransmitter, plays a crucial role in regulating various physiological processes, including the secretion of catecholamines from the adrenal medulla. This secretion is mediated, in part, by the activation of cholinergic receptors on chromaffin cells within the adrenal glands.

Studies investigating the effects of muscarinic pharmacophores, which include compounds like this compound/Aprofene, have examined their influence on the cholinergic regulation of catecholamine secretion from perfused adrenal glands rsc.org. Acetylcholine can stimulate catecholamine release from the adrenal medulla via both nicotinic and muscarinic receptors. While nicotinic receptors are considered the primary mediators of physiological stimulation at the synaptic zones, muscarinic receptors also contribute, particularly in extrasynaptic regions or in response to exogenous acetylcholine.

As an irreversible muscarinic antagonist, this compound interferes with the binding of acetylcholine to muscarinic receptors rsc.org. By blocking these receptors, this compound can modulate the extent of acetylcholine-stimulated catecholamine secretion that is dependent on muscarinic receptor activation. This antagonistic action would effectively reduce or abolish the component of catecholamine release mediated through muscarinic pathways.

Downstream Intracellular Signaling Pathway Perturbations

Muscarinic acetylcholine receptors are G protein-coupled receptors that, upon activation by agonists like acetylcholine, typically couple to various intracellular signaling pathways. The specific pathways activated depend on the muscarinic receptor subtype (M1-M5) expressed in the cell. For instance, M1, M3, and M5 receptors are generally coupled to Gq proteins, leading to the activation of phospholipase C (PLC). This, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). Other muscarinic receptor subtypes, like M2 and M4, typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound, functioning as a muscarinic antagonist, perturbs these downstream intracellular signaling pathways by preventing the initial activation of the receptor by acetylcholine rsc.org. By blocking the binding site, this compound inhibits the conformational changes in the receptor that are necessary for G protein coupling and subsequent activation of effector enzymes like PLC or inhibition of adenylyl cyclase.

Preclinical in Vitro and Ex Vivo Investigations of Aprophit

Application in Isolated Tissue and Organ Systems (e.g., Guinea Pig Adrenal Glands, Rat Cerebral Cortex Preparations)

Aprophit has been studied in isolated tissue and organ systems to assess its pharmacological effects. Research has demonstrated this compound's ability to inhibit the acetylcholine-stimulated release of catecholamines from isolated, perfused guinea pig adrenal glands in a concentration-dependent manner nih.gov. This inhibition was found to be irreversible, as extensive washing did not reverse the effect nih.gov. The guinea pig adrenal gland is a relevant model for studying the effects of compounds on catecholamine release nih.govresearchgate.net.

In rat cerebral cortex preparations, this compound has been shown to displace the binding of [³H]N-methylscopolamine, a known muscarinic receptor ligand nih.gov. The displacement was concentration-dependent and irreversible, indicating this compound's interaction with muscarinic receptors in this brain region nih.gov. The cerebral cortex of rats is commonly used in neuroscience research to investigate the effects of various substances on neuronal activity and receptor binding dovepress.comekb.egplos.orgnih.gov.

Receptor Purification and Biochemical Characterization Leveraging this compound

The irreversible binding property of this compound makes it particularly useful in the biochemical characterization and purification of receptor proteins nih.gov.

Utility as an Affinity Probe for Receptor Protein Isolation

Selective irreversible ligands, such as this compound, are invaluable as affinity probes for the isolation and purification of receptor proteins nih.govacs.orgnih.gov. By forming a covalent bond with the receptor, this compound can effectively "tag" the protein, allowing for its isolation from complex biological mixtures through techniques like affinity chromatography thermofisher.comamericanpharmaceuticalreview.complos.org. This process facilitates the separation of the target receptor from other cellular components, a crucial step in studying its structure and function thermofisher.com. The data suggest that this compound selectively acylates muscarinic receptor proteins, highlighting its potential for use in their further characterization nih.gov.

Conformational Studies and Allosteric Modulation Insights

Irreversible ligands can provide insights into receptor conformation and allosteric modulation elifesciences.orgbiorxiv.orgnih.gov. While direct studies on this compound's use in conformational studies or allosteric modulation were not explicitly detailed in the search results, the principle of using irreversible ligands applies. By binding covalently, this compound can trap the receptor in a specific conformational state, which can then be studied using various biochemical and biophysical techniques elifesciences.org. This can help researchers understand how the receptor's structure changes upon ligand binding and how other molecules might allosterically modulate its activity by binding to distinct sites and inducing conformational changes biorxiv.orgnih.govwikipedia.org.

Comparative Pharmacological Profiling in Defined Biological Systems

Comparative pharmacological profiling involves evaluating the effects of a compound in defined biological systems relative to other known compounds amazon.in. Although specific detailed comparative profiling data for this compound beyond its interaction with muscarinic receptors were not extensively found, its development as an isothiocyanato-derivative of aprophen suggests a comparative context with the parent compound nih.gov. Aprophen itself has been subject to comparative studies on central and peripheral cholinoceptors and acetylcholinesterase nih.gov. This compound's irreversible antagonism of muscarinic receptors distinguishes it from reversible antagonists like aprophen, atropine (B194438), and benactyzine, providing a unique tool for studying receptor kinetics and function nih.govnih.gov.

Advanced Research Applications and Future Directions

Design and Synthesis of Aprophit-Based Probes for Cholinergic Receptor Research

The design and synthesis of this compound highlight the deliberate incorporation of a reactive functional group, the isothiocyanato moiety, to create a molecule capable of forming a covalent bond with its target receptor ontosight.ai. This characteristic is fundamental to its function as an irreversible antagonist and makes it a valuable template for designing pharmacological probes acs.orgacs.org. By covalently labeling the receptor, this compound-based probes can be used to:

Determine the molecular weight of the receptor or its subunits through techniques like gel electrophoresis following labeling.

Identify and sequence the specific amino acid residues within the receptor binding site that are targeted by the reactive group.

Quantify receptor density in various tissues or cell lines by measuring the incorporation of a radiolabeled this compound derivative.

The synthesis of this compound itself, as described by its chemical name, involves the construction of a molecule with the specific arrangement of a substituted benzeneacetic acid ester linked to a diethylaminoethyl group, with an isothiocyanate functionality positioned on the benzene (B151609) ring ontosight.ai. This synthetic strategy is aimed at creating a ligand with appropriate affinity for the receptor and a reactive group positioned to alkylate or acylate a nearby residue upon binding. The development of this compound analogs, such as carbaphens (carbamylated aprophen derivatives) researchgate.netresearchgate.netacs.org and cylexphenes (cyclohexyl-substituted aprophen analogues) medkoo.comresearchgate.net, further illustrates the chemical design efforts to explore structure-activity relationships and potentially develop compounds with altered or improved properties for cholinergic system research.

Contributions to Understanding Receptor Ligand Interactions and Drug Design Principles

The study of this compound's interaction with muscarinic receptors has contributed to the understanding of receptor-ligand binding dynamics, particularly in the context of irreversible antagonism. By binding covalently, this compound provides insights into the nature of the receptor binding site and the potential for chemical modification of the receptor protein ontosight.ai. Research with this compound has helped to:

Demonstrate the existence of accessible reactive residues within or near the muscarinic receptor binding pocket that can be targeted by electrophilic groups like isothiocyanates ontosight.ai.

Elucidate the kinetics of irreversible binding, providing data on the rate of covalent modification following initial reversible association.

Inform the design principles for developing other irreversible or pseudo-irreversible ligands targeting muscarinic receptors or other G protein-coupled receptors (GPCRs). Understanding how this compound achieves irreversible blockade can guide the synthesis of novel compounds with tailored reactivity and specificity.

Provide a tool for characterizing receptor states or conformations that may have differential accessibility to irreversible ligands.

Studies comparing this compound to reversible antagonists or related compounds like Aprophen can help delineate the specific contribution of the isothiocyanato group to its irreversible action and inform the design of ligands with desired durations of action medkoo.comresearchgate.netresearchgate.netacs.org.

Theoretical Frameworks for Irreversible Antagonism in Medicinal Chemistry

This compound serves as a practical example supporting theoretical frameworks that describe irreversible antagonism in medicinal chemistry. Irreversible antagonism typically involves the formation of a stable covalent bond between the ligand and the receptor, leading to a prolonged or permanent blockade of receptor function until new receptors are synthesized ontosight.ai. The theoretical basis involves:

Binding Affinity and Reactivity: The ligand must first bind reversibly to the receptor with sufficient affinity to reside in close proximity to a reactive residue. Subsequently, the reactive group on the ligand (the isothiocyanate in this compound) undergoes a chemical reaction with a nucleophilic group on the receptor (e.g., amino, thiol, hydroxyl group of an amino acid side chain).

Specificity: While the reaction is chemical, the specificity of the irreversible binding is determined by the initial reversible binding affinity and the precise positioning of the reactive group relative to potential reaction partners in the binding site.

Pharmacological Consequences: Irreversible binding leads to a non-surmountable antagonism, meaning that even very high concentrations of a reversible agonist cannot fully restore receptor function. The duration of the pharmacological effect is then determined by the rate of receptor turnover rather than the dissociation rate of the ligand.

This compound's action aligns with these principles, demonstrating how a strategically placed reactive group on a ligand with appropriate receptor affinity can result in irreversible blockade, providing a valuable tool for studying receptor dynamics and validating theoretical models of irreversible drug action.

Unexplored Avenues in Muscarinic Receptor Biology and Pathophysiology

While research involving this compound appears to have been prominent in the late 20th century, its unique properties as an irreversible muscarinic antagonist suggest potential for exploring currently unanswered questions in muscarinic receptor biology and related pathophysiology. Unexplored avenues where this compound or this compound-based probes could potentially contribute include:

Receptor Trafficking and Degradation: Irreversible ligands can be used to tag receptor populations and track their internalization, degradation, and recycling pathways, providing insights into receptor trafficking dynamics under different physiological or pathological conditions.

Receptor Reserve and Signaling Bias: By irreversibly inactivating a fraction of the receptor population, this compound could be used to investigate the concept of receptor reserve (the proportion of receptors that must be occupied to elicit a maximal response) and potentially explore signaling bias, where different ligands preferentially activate distinct downstream signaling pathways.

Role of Muscarinic Receptor Subtypes in Disease: While muscarinic receptors are known to play roles in various physiological processes, their specific contributions to the pathophysiology of diseases such as Alzheimer's disease, Parkinson's disease, or certain cardiovascular and respiratory disorders are still being fully elucidated. Irreversible subtype-selective probes, potentially developed from this compound if subtype selectivity can be engineered, could help dissect the roles of individual muscarinic receptor subtypes in these conditions.

Long-term Adaptive Changes: Using an irreversible antagonist allows for the study of long-term adaptive changes in receptor expression, signaling, or neuronal plasticity that occur in response to prolonged receptor blockade.

While the direct application of this compound in recent studies on these specific "unexplored" avenues is not evident from the provided search results, its fundamental mechanism of irreversible muscarinic receptor blockade positions it, or derivatives thereof, as potential tools for future investigations in these complex areas of cholinergic signaling and disease.

Conclusion and Outlook

Recapitulation of Aprophit's Significance in Receptor Pharmacology

This compound holds significance in receptor pharmacology primarily as a tool for studying muscarinic receptors. Its ability to act as an irreversible antagonist through selective acylation of muscarinic receptor proteins makes it valuable for the isolation, purification, and characterization of these receptors. nih.gov The irreversible nature of its binding, as demonstrated by the lack of reversal after washing in experimental settings, distinguishes it as a useful probe for understanding receptor binding sites and mechanisms. nih.gov

Limitations of Current Research and Prospective Investigations

Detailed information regarding the specific applications and comprehensive research findings on this compound appears limited in readily available sources. ontosight.ai While its potential as a research reagent for characterizing muscarinic receptors has been established, the extent of its use in current research or its application in broader pharmacological studies is not extensively detailed. Prospective investigations could focus on further exploring the specific subtypes of muscarinic receptors that this compound interacts with and the precise nature of the acylation reaction. Investigating its potential as a template for designing novel irreversible ligands with enhanced selectivity for specific receptor subtypes could also be a valuable avenue for future research. Further studies are needed to fully understand the scope of this compound's interactions and its potential contributions to the broader field of receptor pharmacology.

Q & A

How can researchers formulate a focused research question for studying Aprophit's chemical properties?

Answer:
A robust research question should align with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) and satisfy the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • PICOT: "How does the synthesis temperature (intervention) affect the crystallinity (outcome) of this compound (problem) compared to room-temperature synthesis (comparison) over a 24-hour period (time)?"
  • FINER: Ensure the question addresses gaps in existing literature (e.g., unexplored synthesis conditions) and is experimentally tractable.
    Avoid vague terms; instead, specify measurable variables (e.g., "crystallinity" vs. "quality"). Use systematic reviews to identify understudied parameters .

What experimental design considerations are critical for ensuring reproducibility in this compound synthesis?

Answer:

  • Pre-registration: Document hypotheses, protocols, and analytical methods before experimentation to reduce bias .
  • Control groups: Include negative controls (e.g., solvent-only reactions) and positive controls (e.g., known stable analogs of this compound).
  • Replication: Conduct triplicate experiments under identical conditions, reporting mean values with standard deviations.
  • Material sourcing: Specify suppliers, purity grades, and batch numbers for all reagents. For novel methods, provide step-by-step protocols (e.g., heating rates, stirring intervals) .

How should researchers address contradictory data in this compound stability studies?

Answer:
Follow a root-cause analysis framework:

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